

In-Depth Technical Guide: Cell Permeability of MM-589 TFA

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Compound of Interest

Compound Name: MM-589 TFA

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Introduction

MM-589 is a potent, cell-permeable, macrocyclic peptidomimetic inhibitor of the protein-protein interaction (PPI) between the WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL) proteins.[1][2][3][4] The trifluoroacetic acid (TFA) salt of MM-589 is often used in research to enhance solubility and stability.[1] This technical guide provides a comprehensive overview of the cell permeability of **MM-589 TFA**, including its mechanism of action, quantitative cellular activity, and the experimental protocols used to assess its effects within a cellular context.

Core Mechanism of Action: Targeting the WDR5-MLL Interaction

MM-589 functions by disrupting the crucial interaction between WDR5 and MLL.[1][2][4] WDR5 is a key component of the MLL histone methyltransferase (HMT) complex, which is responsible for the methylation of histone H3 at lysine 4 (H3K4).[5][6] This epigenetic modification is critical for the transcriptional activation of genes involved in hematopoietic stem cell maintenance and differentiation. In certain types of acute leukemia, chromosomal translocations involving the MLL gene lead to the expression of MLL fusion proteins that drive leukemogenesis.[2][6] The activity of these oncogenic MLL fusion proteins is dependent on their interaction with WDR5.[5]

By binding to a pocket on WDR5 that is normally occupied by MLL, MM-589 competitively inhibits the formation of the functional WDR5-MLL complex.^[7] This leads to a reduction in H3K4 methylation, subsequent downregulation of key target genes such as HOXA9 and MEIS1, and ultimately, the inhibition of leukemic cell growth.^[3]

Quantitative Data Summary

The efficacy of MM-589 has been quantified through various biochemical and cell-based assays. The following table summarizes the key inhibitory concentrations (IC₅₀) and dissociation constants (K_i) reported in the literature.

Parameter	Value	Description	Reference
WDR5 Binding (IC50)	0.90 nM	Concentration required to inhibit 50% of WDR5 binding.	[1] [2] [4]
WDR5 Binding (Ki)	<1 nM	Dissociation constant, indicating high-affinity binding to WDR5.	[2] [4]
MLL H3K4 HMT Activity (IC50)	12.7 nM	Concentration required to inhibit 50% of MLL histone methyltransferase activity.	[1] [2] [4]
MV4-11 Cell Growth (IC50)	0.25 μ M	Concentration required to inhibit 50% of cell growth in the MLL-rearranged leukemia cell line MV4-11.	[1] [2] [8]
MOLM-13 Cell Growth (IC50)	0.21 μ M	Concentration required to inhibit 50% of cell growth in the MLL-rearranged leukemia cell line MOLM-13.	[1] [2] [8]
HL-60 Cell Growth (IC50)	8.6 μ M	Concentration required to inhibit 50% of cell growth in the HL-60 leukemia cell line (does not harbor MLL translocations).	[1] [2] [8]

Experimental Protocols

While the full, detailed experimental protocols for the cell permeability of MM-589 are found within the primary literature, this section outlines the general methodologies typically employed for such assessments.

Cell Viability and Proliferation Assay

The cellular activity of MM-589, which is a direct consequence of its cell permeability, is often determined using a cell viability or proliferation assay.

Objective: To determine the concentration of MM-589 that inhibits the growth of cancer cell lines by 50% (IC₅₀).

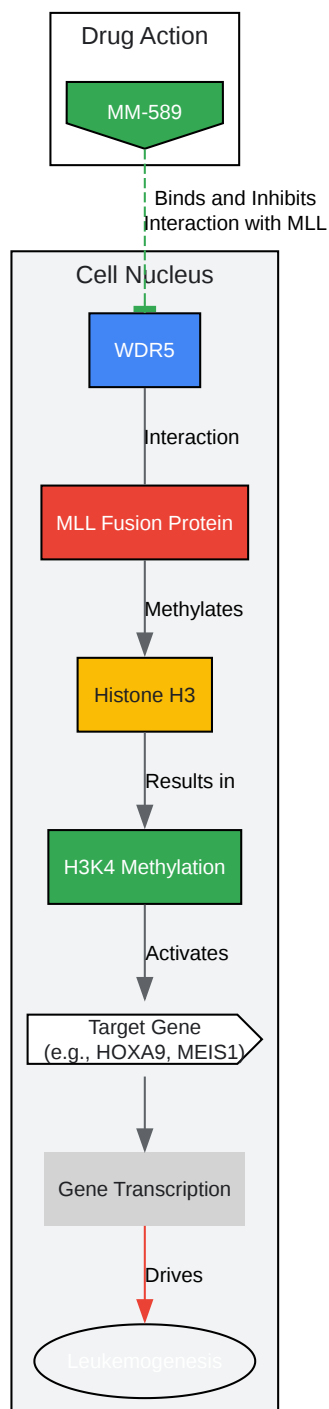
General Protocol:

- **Cell Culture:** Human leukemia cell lines, such as MV4-11 and MOLM-13 (with MLL translocations) and HL-60 (without MLL translocations), are cultured in appropriate media and conditions.
- **Seeding:** Cells are seeded into 96-well plates at a predetermined density.
- **Compound Treatment:** A serial dilution of **MM-589 TFA** is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.
- **Incubation:** The plates are incubated for a specified period, typically 4 to 7 days.^[1]
- **Viability Assessment:** Cell viability is measured using a commercially available assay, such as one based on the reduction of a tetrazolium salt (e.g., MTS or MTT) or the quantification of ATP (e.g., CellTiter-Glo®).
- **Data Analysis:** The results are normalized to the vehicle control, and the IC₅₀ values are calculated by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of MM-589 Action

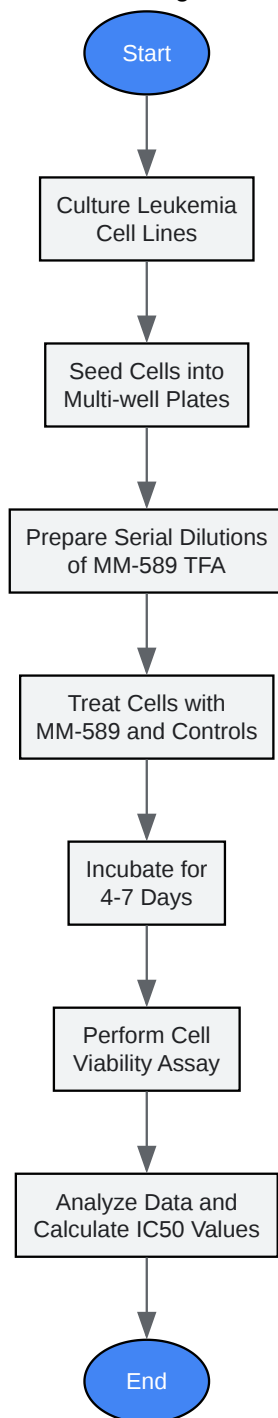
Mechanism of Action of MM-589

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Caption: MM-589 inhibits the WDR5-MLL interaction, leading to reduced H3K4 methylation and suppression of leukemogenesis.

General Experimental Workflow for Assessing Cellular Activity

General Workflow for Assessing MM-589 Cellular Activity



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Caption: A typical workflow for determining the in-vitro efficacy of MM-589 in leukemia cell lines.

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